Pexidartinib hydrochloride Pexidartinib hydrochloride Pexidartinib Hydrochloride is the hydrochloride salt form of pexidartinib, a small-molecule receptor tyrosine kinase (RTK) inhibitor of proto-oncogene receptor tyrosine kinase (KIT), colony-stimulating factor-1 receptor (CSF1R) and FMS-like tyrosine kinase 3 (FLT3), with antineoplastic activity. Upon oral administration, pexidartinib targets, binds to and inhibits phosphorylation of KIT, CSF1R and FLT3 harboring an internal tandem duplication (ITD) mutation. This results in the inhibition of tumor cell proliferation. FLT3, CSF1R and FLT3 are overexpressed or mutated in many cancer cell types and play major roles in tumor cell proliferation and metastasis.
See also: Pexidartinib (has active moiety).
Brand Name: Vulcanchem
CAS No.: 2040295-03-0
VCID: VC0539072
InChI: InChI=1S/C20H15ClF3N5.ClH/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24;/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29);1H
SMILES: C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F.Cl
Molecular Formula: C20H16Cl2F3N5
Molecular Weight: 454.3 g/mol

Pexidartinib hydrochloride

CAS No.: 2040295-03-0

VCID: VC0539072

Molecular Formula: C20H16Cl2F3N5

Molecular Weight: 454.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pexidartinib hydrochloride - 2040295-03-0

Description

Pexidartinib hydrochloride, marketed under the brand name Turalio, is a potent kinase inhibitor used primarily for the treatment of symptomatic tenosynovial giant cell tumors (TGCT) in adults. This condition is characterized by the thickening and overgrowth of the synovium and tendon sheaths, leading to joint damage and significant functional limitations . Pexidartinib was approved by the U.S. Food and Drug Administration (FDA) in August 2019 as the first systemic therapy for this rare disease .

Mechanism of Action

Pexidartinib acts by selectively inhibiting the colony-stimulating factor 1 receptor (CSF1R), a key component in the signaling pathway responsible for the proliferation of tumor cells in TGCT . Additionally, it inhibits the KIT proto-oncogene receptor tyrosine kinase (KIT) and the FMS-like tyrosine kinase 3 (FLT3), particularly in cells with the FLT3-internal tandem duplication (FLT3-ITD) mutation . This mechanism not only depletes tumor-associated macrophages but also inhibits tumor growth in mouse models .

Side Effects and Safety Profile

Common side effects of pexidartinib include hair color changes, fatigue, nausea, increased liver enzymes (aspartate aminotransferase and alanine aminotransferase), dysgeusia, and periorbital edema . Serious adverse reactions may involve abnormal liver tests, cholestatic hepatotoxicity, or liver failure, necessitating liver transplantation in rare cases . Due to these risks, pexidartinib is available only through the Turalio Risk Evaluation and Mitigation Strategy (REMS) Program in the U.S. .

Common and Serious Side Effects

Side EffectFrequency/Severity
Hair Color ChangesCommon
FatigueCommon
NauseaCommon
Increased Liver EnzymesCommon
DysgeusiaCommon
Periorbital EdemaCommon
Abnormal Liver TestsSerious
Cholestatic HepatotoxicitySerious
Liver FailureSerious

Pharmacokinetics and Drug Interactions

Pexidartinib exhibits dose-proportional pharmacokinetics, with increased drug exposure when administered with food and in patients with renal impairment . It has the potential to interact with various drugs if used concomitantly, necessitating careful monitoring and management of concurrent medications .

Ongoing Research and Potential Indications

Pexidartinib is being evaluated for additional clinical indications, including glioblastoma, ovarian, breast, colorectal, and other cancers . Its efficacy in treating solid tumors has shown promise in early clinical trials, with some patients experiencing complete or partial responses .

CAS No. 2040295-03-0
Product Name Pexidartinib hydrochloride
Molecular Formula C20H16Cl2F3N5
Molecular Weight 454.3 g/mol
IUPAC Name 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine;hydrochloride
Standard InChI InChI=1S/C20H15ClF3N5.ClH/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24;/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29);1H
Standard InChIKey CJLUYLRKLUYCEK-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F.Cl
Canonical SMILES C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F.Cl
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms PLX3397; PLX-3397; PLX 3397; CML-261; CML 261; CML261; FP-113; FP 113; FP113; Pexidartinib HCl; Pexidartinib hydrochloride; Turalio;
Reference 1: Murga-Zamalloa C, Rolland DC, Polk A, Wolfe A, Dewar H, Chowdhury P, Önder Ö, Dewar R, Brown NA, Bailey NG, Inamdar K, Lim MS, Elenitoba-Johnson KSJ, Wilcox RA. Colony-stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-cell Lymphoma Viability. Clin Cancer Res. 2019 Oct 21. pii: clincanres.1486.2019. doi: 10.1158/1078-0432.CCR-19-1486. [Epub ahead of print] PubMed PMID: 31636099. 2: Lamb YN. Pexidartinib: First Approval. Drugs. 2019 Nov;79(16):1805-1812. doi: 10.1007/s40265-019-01210-0. Review. PubMed PMID: 31602563. 3: Mason C, Kossatz S, Carter L, Pirovano G, Brand C, Guru N, Pérez-Medina C, Lewis JS, Mulder W, Reiner T. A (89)Zr-HDL PET tracer monitors response to a CSF1R inhibitor. J Nucl Med. 2019 Aug 16. pii: jnumed.119.230466. doi: 10.2967/jnumed.119.230466. [Epub ahead of print] PubMed PMID: 31420495. 4: Wesolowski R, Sharma N, Reebel L, Rodal MB, Peck A, West BL, Marimuthu A, Severson P, Karlin DA, Dowlati A, Le MH, Coussens LM, Rugo HS. Phase Ib study of the combination of pexidartinib (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors. Ther Adv Med Oncol. 2019 Jun 21;11:1758835919854238. doi: 10.1177/1758835919854238. eCollection 2019. PubMed PMID: 31258629; PubMed Central PMCID: PMC6589951. 5: Piawah S, Hyland C, Umetsu SE, Esserman LJ, Rugo HS, Chien AJ. A case report of vanishing bile duct syndrome after exposure to pexidartinib (PLX3397) and paclitaxel. NPJ Breast Cancer. 2019 Jun 14;5:17. doi: 10.1038/s41523-019-0112-z. eCollection 2019. PubMed PMID: 31240240; PubMed Central PMCID: PMC6570645. 6: Tap WD, Gelderblom H, Palmerini E, Desai J, Bauer S, Blay JY, Alcindor T, Ganjoo K, Martín-Broto J, Ryan CW, Thomas DM, Peterfy C, Healey JH, van de Sande M, Gelhorn HL, Shuster DE, Wang Q, Yver A, Hsu HH, Lin PS, Tong-Starksen S, Stacchiotti S, Wagner AJ; ENLIVEN investigators. Pexidartinib versus placebo for advanced tenosynovial giant cell tumour (ENLIVEN): a randomised phase 3 trial. Lancet. 2019 Aug 10;394(10197):478-487. doi: 10.1016/S0140-6736(19)30764-0. Epub 2019 Jun 19. PubMed PMID: 31229240; PubMed Central PMCID: PMC6860022. 7: Eissmann MF, Dijkstra C, Jarnicki A, Phesse T, Brunnberg J, Poh AR, Etemadi N, Tsantikos E, Thiem S, Huntington ND, Hibbs ML, Boussioutas A, Grimbaldeston MA, Buchert M, O'Donoghue RJJ, Masson F, Ernst M. IL-33-mediated mast cell activation promotes gastric cancer through macrophage mobilization. Nat Commun. 2019 Jun 21;10(1):2735. doi: 10.1038/s41467-019-10676-1. PubMed PMID: 31227713; PubMed Central PMCID: PMC6588585. 8: Rosenbaum E, Kelly C, D'Angelo SP, Dickson MA, Gounder M, Keohan ML, Movva S, Condy M, Adamson T, Mcfadyen CR, Antonescu CR, Hwang S, Singer S, Qin LX, Tap WD, Chi P. A Phase I Study of Binimetinib (MEK162) Combined with Pexidartinib (PLX3397) in Patients with Advanced Gastrointestinal Stromal Tumor. Oncologist. 2019 Oct;24(10):1309-e983. doi: 10.1634/theoncologist.2019-0418. Epub 2019 Jun 18. PubMed PMID: 31213500; PubMed Central PMCID: PMC6795162. 9: Li X, Jue L, Wang S, Pang X. [Pexidartinib inhibits the aggregation of monocytes into tumor microenvironment and reduces the number of M2 tumor-associated macrophages]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2019 Apr;35(4):307-312. Chinese. PubMed PMID: 31167689. 10: Miladinovic T, Sharma M, Phan A, Geres H, Ungard RG, Linher-Melville K, Singh G. Activation of hippocampal microglia in a murine model of cancer-induced pain. J Pain Res. 2019 Mar 18;12:1003-1016. doi: 10.2147/JPR.S191860. eCollection 2019. PubMed PMID: 30936739; PubMed Central PMCID: PMC6430067. 11: Merry TL, Brooks AES, Masson SW, Adams SE, Jaiswal JK, Jamieson SMF, Shepherd PR. The CSF1 receptor inhibitor pexidartinib (PLX3397) reduces tissue macrophage levels without affecting glucose homeostasis in mice. Int J Obes (Lond). 2019 Mar 29. doi: 10.1038/s41366-019-0355-7. [Epub ahead of print] PubMed PMID: 30926949. 12: Zhu Y, Yang J, Xu D, Gao XM, Zhang Z, Hsu JL, Li CW, Lim SO, Sheng YY, Zhang Y, Li JH, Luo Q, Zheng Y, Zhao Y, Lu L, Jia HL, Hung MC, Dong QZ, Qin LX. Disruption of tumour-associated macrophage trafficking by the osteopontin-induced colony-stimulating factor-1 signalling sensitises hepatocellular carcinoma to anti-PD-L1 blockade. Gut. 2019 Sep;68(9):1653-1666. doi: 10.1136/gutjnl-2019-318419. Epub 2019 Mar 22. PubMed PMID: 30902885. 13: Pang L, Pei Y, Uzunalli G, Hyun H, Lyle LT, Yeo Y. Surface Modification of Polymeric Nanoparticles with M2pep Peptide for Drug Delivery to Tumor-Associated Macrophages. Pharm Res. 2019 Mar 11;36(4):65. doi: 10.1007/s11095-019-2596-5. PubMed PMID: 30859335; PubMed Central PMCID: PMC6622458. 14: Lee JH, Chen TW, Hsu CH, Yen YH, Yang JC, Cheng AL, Sasaki SI, Chiu LL, Sugihara M, Ishizuka T, Oguma T, Tajima N, Lin CC. A phase I study of pexidartinib, a colony-stimulating factor 1 receptor inhibitor, in Asian patients with advanced solid tumors. Invest New Drugs. 2019 Mar 2. doi: 10.1007/s10637-019-00745-z. [Epub ahead of print] PubMed PMID: 30825104. 15: Kurelac I, Iommarini L, Vatrinet R, Amato LB, De Luise M, Leone G, Girolimetti G, Umesh Ganesh N, Bridgeman VL, Ombrato L, Columbaro M, Ragazzi M, Gibellini L, Sollazzo M, Feichtinger RG, Vidali S, Baldassarre M, Foriel S, Vidone M, Cossarizza A, Grifoni D, Kofler B, Malanchi I, Porcelli AM, Gasparre G. Inducing cancer indolence by targeting mitochondrial Complex I is potentiated by blocking macrophage-mediated adaptive responses. Nat Commun. 2019 Feb 22;10(1):903. doi: 10.1038/s41467-019-08839-1. PubMed PMID: 30796225; PubMed Central PMCID: PMC6385215. 16: Qiao S, Qian Y, Xu G, Luo Q, Zhang Z. Long-term characterization of activated microglia/macrophages facilitating the development of experimental brain metastasis through intravital microscopic imaging. J Neuroinflammation. 2019 Jan 7;16(1):4. doi: 10.1186/s12974-018-1389-9. PubMed PMID: 30616691; PubMed Central PMCID: PMC6323850. 17: Groh J, Klein D, Berve K, West BL, Martini R. Targeting microglia attenuates neuroinflammation-related neural damage in mice carrying human PLP1 mutations. Glia. 2019 Feb;67(2):277-290. doi: 10.1002/glia.23539. Epub 2018 Nov 22. PubMed PMID: 30565754. 18: Shi G, Yang Q, Zhang Y, Jiang Q, Lin Y, Yang S, Wang H, Cheng L, Zhang X, Li Y, Wang Q, Liu Y, Wang Q, Zhang H, Su X, Dai L, Liu L, Zhang S, Li J, Li Z, Yang Y, Yu D, Wei Y, Deng H. Modulating the Tumor Microenvironment via Oncolytic Viruses and CSF-1R Inhibition Synergistically Enhances Anti-PD-1 Immunotherapy. Mol Ther. 2019 Jan 2;27(1):244-260. doi: 10.1016/j.ymthe.2018.11.010. Epub 2018 Nov 17. PubMed PMID: 30527756; PubMed Central PMCID: PMC6319306. 19: Bennett RE, Bryant A, Hu M, Robbins AB, Hopp SC, Hyman BT. Partial reduction of microglia does not affect tau pathology in aged mice. J Neuroinflammation. 2018 Nov 9;15(1):311. doi: 10.1186/s12974-018-1348-5. PubMed PMID: 30413160; PubMed Central PMCID: PMC6230271. 20: Takeda A, Shinozaki Y, Kashiwagi K, Ohno N, Eto K, Wake H, Nabekura J, Koizumi S. Microglia mediate non-cell-autonomous cell death of retinal ganglion cells. Glia. 2018 Nov;66(11):2366-2384. doi: 10.1002/glia.23475. Epub 2018 Oct 29. PubMed PMID: 30375063.
PubChem Compound 73053710
Last Modified Feb 18 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :